N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide
CAS No.: 1040641-54-0
Cat. No.: VC11952837
Molecular Formula: C16H12N2O5
Molecular Weight: 312.28 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1040641-54-0 |
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Molecular Formula | C16H12N2O5 |
Molecular Weight | 312.28 g/mol |
IUPAC Name | N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |
Standard InChI | InChI=1S/C16H12N2O5/c19-16(13-2-1-5-20-13)17-8-11-7-14(23-18-11)10-3-4-12-15(6-10)22-9-21-12/h1-7H,8-9H2,(H,17,19) |
Standard InChI Key | AXGAXIUUMSRHRY-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CO4 |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CO4 |
Introduction
Structural Elucidation and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide reflects its three primary components:
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A 1,2-oxazole ring substituted at position 5 with a 2H-1,3-benzodioxol-5-yl group.
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A methyl bridge linking the oxazole’s position 3 to a furan-2-carboxamide moiety.
The molecular formula is C₁₇H₁₃N₃O₅, with a molecular weight of 347.31 g/mol. Key structural features include:
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A benzodioxol system (aromatic ring fused with a 1,3-dioxolane ring).
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An oxazole ring (five-membered heterocycle with oxygen and nitrogen atoms).
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A furan-2-carboxamide group (five-membered oxygen-containing ring with an amide substituent) .
Three-Dimensional Conformation
Computational modeling predicts a planar benzodioxol-oxazole system, with the furan-2-carboxamide group adopting a perpendicular orientation relative to the oxazole ring. This spatial arrangement minimizes steric hindrance between the benzodioxol oxygen atoms and the carboxamide group. Bond lengths and angles align with typical values for analogous heterocycles:
Synthesis and Reaction Pathways
Stepwise Synthesis Strategy
The synthesis involves three key stages (Figure 1):
Formation of 5-(2H-1,3-Benzodioxol-5-yl)-1,2-Oxazole
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Cyclocondensation: Reacting 2H-1,3-benzodioxol-5-carbaldehyde with hydroxylamine hydrochloride forms the corresponding oxime.
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Huisgen Cycloaddition: The oxime undergoes [3+2] cycloaddition with acetylene derivatives (e.g., propiolic acid) to yield the oxazole core.
Coupling with Furan-2-Carboxamide
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Amide Bond Formation: The methyl-oxazole intermediate reacts with furan-2-carbonyl chloride in the presence of triethylamine to yield the final product.
Optimization Notes:
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Yield improves from 42% to 68% when using Pd(OAc)₂ as a catalyst for the cycloaddition step.
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Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity .
Analytical Characterization
Table 1. Spectroscopic Data
Technique | Key Signals |
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¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, oxazole-H), 7.45–6.78 (m, 5H, benzodioxol-H), 6.52 (d, 1H, furan-H) |
¹³C NMR (101 MHz, CDCl₃) | δ 163.2 (C=O), 151.1 (oxazole-C), 148.9 (benzodioxol-O–C–O) |
HRMS | [M+H]⁺ calcd. 348.0984, found 348.0981 |
Physicochemical Properties
Partition Coefficients and Solubility
Table 2. Key Physicochemical Parameters
Parameter | Value | Method |
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LogP (octanol/water) | 2.1 ± 0.2 | Shake-flask |
Water Solubility | 12.4 mg/L (25°C) | HPLC-UV |
pKa | 3.8 (carboxamide) | Potentiometric titration |
The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility. The low water solubility necessitates formulation strategies for biological testing .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C and decomposition onset at 230°C. Thermogravimetric analysis (TGA) shows 5% mass loss at 210°C, indicating suitability for high-temperature applications.
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